Structural Differentiation from N-Unsubstituted and N-Methyl Phthalazinone Analogs
The target compound possesses a bulky N³-cyclopentyl substituent (C₅H₉) that is absent in the unsubstituted analog N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide and is a five-carbon ring replacement for the single-carbon N³-methyl group found in N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CAS 1396892-89-9) . The calculated increase in molecular weight relative to the N-methyl analog (373.46 vs. 319.36 g/mol) and the addition of four methylene units are expected to alter logP, steric occupancy, and target binding kinetics. In the structurally related celecoxib-derived PDE5 inhibitor series (US 9,388,139), analogous N-substituent changes have been shown to modulate PDE5 IC₅₀ values by 10-fold to >50-fold [1].
| Evidence Dimension | N³-substituent identity and molecular weight |
|---|---|
| Target Compound Data | N³-cyclopentyl; MW 373.46 g/mol; C₂₃H₂₃N₃O₂ |
| Comparator Or Baseline | N³-unsubstituted: N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (MW 305.3 g/mol); N³-methyl: N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (MW 319.36 g/mol) |
| Quantified Difference | MW increase of +68.1 g/mol vs. unsubstituted; +54.1 g/mol vs. N-methyl; N³-cyclopentyl introduces 4 additional sp³ carbon centers vs. N-methyl |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; biological activity extrapolation from US 9,388,139 phthalazinone PDE5 inhibitor series |
Why This Matters
The cyclopentyl group confers distinct steric and lipophilic properties that are documented in the patent literature to produce divergent PDE5 potency and COX-2 selectivity profiles, making it a non-fungible chemical entity for research procurement.
- [1] Piazza GA, Abadi AH. Derivatives of celecoxib, use thereof and preparation thereof. US Patent 9,388,139 B2. Issued July 12, 2016. View Source
